Isomeranzin
Overview
Description
Scientific Research Applications
Isomerazin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cholinesterase enzymes, which are important in nerve function.
Medicine: Investigated for potential therapeutic uses in treating diseases related to cholinesterase dysfunction, such as Alzheimer’s disease.
Industry: Utilized in the development of pesticides and insecticides due to its cholinesterase inhibitory properties
Mechanism of Action
Target of Action
Isomeranzin, a coumarin isolated from Poncirus trifoliate Raf , primarily targets M1 macrophages . M1 macrophages are a type of immune cell that plays a crucial role in inflammation and immune responses. This compound also interacts with the NF-κB and ERK pathways , which are involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Mode of Action
This compound exerts its anti-inflammatory effects by inhibiting the polarization of M1 macrophages . Specifically, it down-regulates the NF-κB and ERK signals , leading to a decrease in the production of pro-inflammatory cytokines. The suppression of this compound in NF-κB activation relies on the decreasing of TRAF6 ubiquitination .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the NF-κB and ERK pathways . These pathways play a crucial role in regulating the immune response, particularly inflammation. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines, thereby suppressing inflammation.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the suppression of inflammation . By inhibiting M1 macrophage polarization and down-regulating the NF-κB and ERK pathways, this compound reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory diseases.
Safety and Hazards
When handling Isomeranzin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Isomeranzin has been shown to inhibit superoxide anion generation and elastase release from isolated human neutrophils . This suggests that this compound interacts with enzymes and proteins involved in these biochemical reactions .
Cellular Effects
At a concentration of 30 µM, this compound inhibits nitric oxide (NO) release in RAW 264.7 macrophages . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
Its ability to inhibit NO release suggests it may interact with biomolecules involved in NO production, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
This compound has been shown to improve survival in a mouse model of LPS-induced septic shock and decrease disease severity in a mouse model of colitis induced by dextran sulfate when administered at a dose of 30 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomerazin can be synthesized through several synthetic routes. One common method involves the reaction of 7-hydroxycoumarin with 3-methyl-2-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of Isomerazin involves the extraction of the compound from Poncirus trifoliata Raf. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Isomerazin undergoes various chemical reactions, including:
Oxidation: Isomerazin can be oxidized to form corresponding quinones.
Reduction: Reduction of Isomerazin can yield dihydro derivatives.
Substitution: Substitution reactions can occur at the methoxy group or the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarins
Comparison with Similar Compounds
Isomerazin is unique among coumarin derivatives due to its specific structure and potent cholinesterase inhibitory activity. Similar compounds include:
Coumarin: The parent compound with a simpler structure.
Scopoletin: Another coumarin derivative with different substituents.
Umbelliferone: A coumarin with hydroxyl groups instead of methoxy and oxobutyl groups
Isomerazin stands out due to its higher potency and specificity in inhibiting cholinesterase enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYQLRHKFGVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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